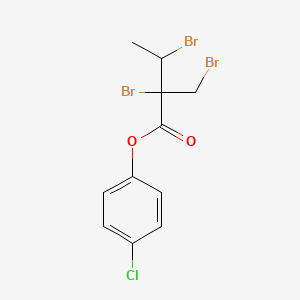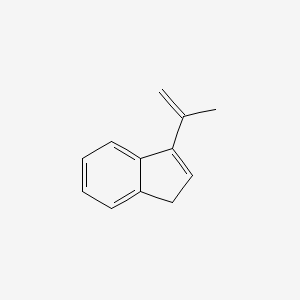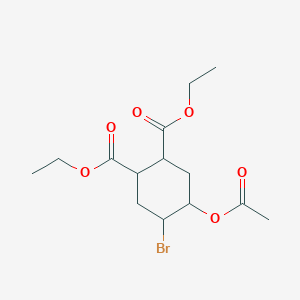![molecular formula C11H18O2Si B14502143 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione CAS No. 63366-95-0](/img/structure/B14502143.png)
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is an organosilicon compound that features a trimethylsilyl group attached to a propynyl chain, which is further connected to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione typically involves the following steps:
Preparation of 3-(Trimethylsilyl)prop-2-yn-1-ol: This intermediate can be synthesized by reacting propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine.
Alkylation Reaction: The 3-(Trimethylsilyl)prop-2-yn-1-ol is then subjected to an alkylation reaction with pentane-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and hydrophobicity.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The alkyne and dione moieties can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: Shares the trimethylsilyl and propynyl groups but lacks the pentane-2,4-dione moiety.
3-(Prop-2-yn-1-yl)pentane-2,4-dione: Similar structure but without the trimethylsilyl group.
Uniqueness
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is unique due to the combination of the trimethylsilyl group, propynyl chain, and pentane-2,4-dione moiety
Properties
CAS No. |
63366-95-0 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-(3-trimethylsilylprop-2-ynyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O2Si/c1-9(12)11(10(2)13)7-6-8-14(3,4)5/h11H,7H2,1-5H3 |
InChI Key |
RBXWPXFLZFPEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC#C[Si](C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
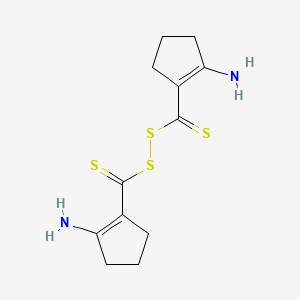
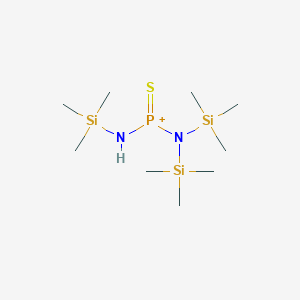


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
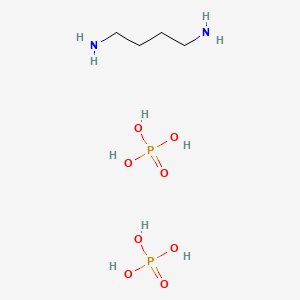
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

